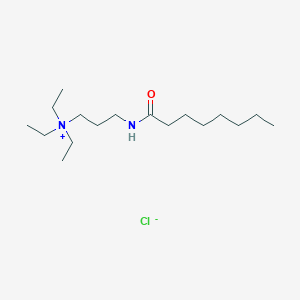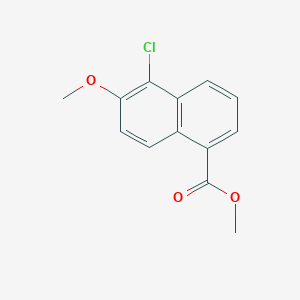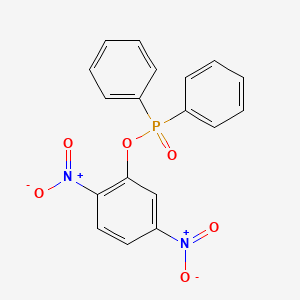![molecular formula C26H22O2 B14317013 4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]diphenol CAS No. 111203-78-2](/img/structure/B14317013.png)
4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-hydroxyphenyl)ethane is an organic compound with a complex structure that includes biphenyl and hydroxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-hydroxyphenyl)ethane typically involves the reaction of biphenyl derivatives with phenolic compounds under specific conditions. One common method involves the use of Friedel-Crafts alkylation, where biphenyl is reacted with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-hydroxyphenyl)ethane can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The biphenyl and phenolic rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of biphenylquinone derivatives.
Reduction: Formation of reduced biphenyl and phenolic compounds.
Substitution: Formation of halogenated biphenyl and phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-hydroxyphenyl)ethane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-hydroxyphenyl)ethane involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl moiety can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,1’-Biphenyl-4-yl)-1-phenylethanone
- 1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-methoxyphenyl)ethane
- 1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-chlorophenyl)ethane
Uniqueness
1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-hydroxyphenyl)ethane is unique due to the presence of both biphenyl and hydroxyphenyl groups, which confer distinct chemical properties and reactivity. The hydroxyl groups enhance its solubility in polar solvents and its ability to form hydrogen bonds, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
111203-78-2 |
|---|---|
Molekularformel |
C26H22O2 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
4-[1-(4-hydroxyphenyl)-1-(4-phenylphenyl)ethyl]phenol |
InChI |
InChI=1S/C26H22O2/c1-26(22-11-15-24(27)16-12-22,23-13-17-25(28)18-14-23)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-18,27-28H,1H3 |
InChI-Schlüssel |
RXWDMYWEKIFIFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


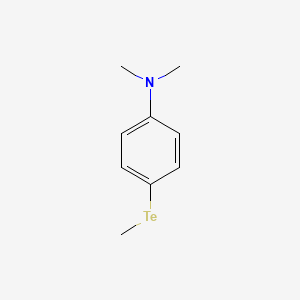

![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)


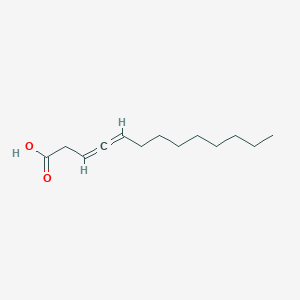
![([1,1'-Biphenyl]-2-yl)(4-methylphenyl)methanone](/img/structure/B14316951.png)
![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)


